molecular formula C15H21NO4S B2695752 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide CAS No. 2310225-63-7

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2695752
CAS No.: 2310225-63-7
M. Wt: 311.4
InChI Key: FZLUYOSRPZNZBH-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. The compound features a tetrahydrofuran ring substituted with a 2-hydroxyethoxy chain, a motif that can improve aqueous solubility and is found in various pharmacologically active molecules . The 2-(methylthio)benzamide group is a key functional structure common in compounds developed for targeted protein inhibition, suggesting potential application as a building block for kinase inhibitor research . As a benzamide derivative, it is part of a well-established class of organic compounds studied for their diverse biological activities and utility in developing new therapeutic agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-21-13-5-3-2-4-12(13)14(18)16-10-15(20-9-7-17)6-8-19-11-15/h2-5,17H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLUYOSRPZNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.

    Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction between a benzoyl chloride derivative and the amine group on the tetrahydrofuran ring.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amine derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylthio groups may play a role in binding to target proteins or enzymes, modulating their activity. The tetrahydrofuran ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous benzamides:

Compound Name Core Structure Substituents/Functional Groups Applications/Properties Reference ID
N-((3-(2-Hydroxyethoxy)THF-3-yl)methyl)-2-(SMe)benzamide Benzamide + THF - 2-(Methylthio)benzamide
- 3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl-methyl
Potential therapeutic/agrochemical use -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methylbenzamide
- N-linked 2-hydroxy-1,1-dimethylethyl
Metal-catalyzed C–H bond functionalization
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-dihydrothiazol-2-ylidene]-4-methylbenzamide Benzamide + dihydrothiazole - 4-Methylbenzamide
- Dihydrothiazole with 2-methoxyphenyl and phenyl groups
Structural analysis (X-ray confirmed)
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide) Benzamide + nitro-thiazole - 2-Acetoxybenzamide
- 5-Nitrothiazole substituent
Antiparasitic agent
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide - 2-(Trifluoromethyl)benzamide
- N-linked 3-isopropoxyphenyl
Agricultural fungicide
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) Benzamide - 2-Methylbenzamide
- N-linked 3-isopropoxyphenyl
Pesticide
N-[2-[[(2-methyl-4-thiazolyl)methyl]thio]ethyl]-benzamide derivatives Benzamide + thioether-heterocycle - Thioether-linked thiazole/isoxazole
- Varied aromatic/heterocyclic substituents
Anticancer, antiviral agents

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The hydroxyethoxy-THF group in the target compound enhances hydrophilicity compared to lipophilic substituents like trifluoromethyl (Flutolanil) or isopropoxyphenyl (Mepronil) .
  • Bioactivity Modulation: The methylthio group may mimic electron-withdrawing effects seen in nitro (Nitazoxanide) or trifluoromethyl (Flutolanil) groups but with reduced oxidative liability .

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide is a synthetic compound characterized by its unique molecular structure, which includes a tetrahydrofuran moiety and a benzamide derivative. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antiproliferative, antioxidant, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO4SC_{15}H_{21}NO_4S, with a molecular weight of 311.4 g/mol. The presence of the hydroxyethoxy group enhances solubility, potentially improving pharmacokinetic properties, which is critical for drug development.

PropertyValue
Molecular FormulaC15H21NO4SC_{15}H_{21}NO_4S
Molecular Weight311.4 g/mol
CAS Number2310225-63-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The tetrahydrofuran ring and the hydroxyethoxy group may facilitate binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways critical for cellular functions.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamides have shown selective activity against breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 1.2 to 8.7 µM depending on the specific substituents on the benzamide core . While specific data for this compound is limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer. Compounds structurally similar to this compound have demonstrated pronounced antioxidant capabilities in vitro. For example, certain derivatives have shown significant free radical scavenging activity in assays such as DPPH and FRAP . The hydroxyethoxy group likely contributes to this activity by enhancing electron donation.

Antibacterial Activity

The antibacterial potential of benzamide derivatives has also been explored, with some compounds showing effectiveness against Gram-positive bacteria like Enterococcus faecalis. For example, compounds with hydroxyl substitutions demonstrated minimum inhibitory concentrations (MICs) as low as 8 µM against this strain . While specific studies on this compound are yet to be published, its structural features suggest it could possess similar antibacterial properties.

Case Studies and Research Findings

  • Antiproliferative Studies : A study on N-substituted benzimidazole carboxamides revealed that modifications at the nitrogen atom significantly influenced antiproliferative activity against MCF-7 cells, suggesting that similar modifications in this compound could enhance its efficacy .
  • Antioxidant Research : Compounds with hydroxy groups have been shown to exhibit strong antioxidant activities, confirming their potential for protecting cells from oxidative damage. The antioxidant capacity was evaluated using spectroscopic methods, indicating that structural modifications can lead to improved protective effects .

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